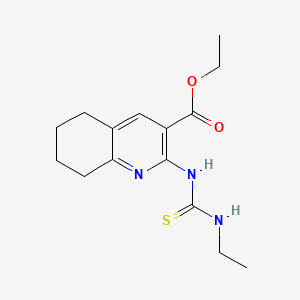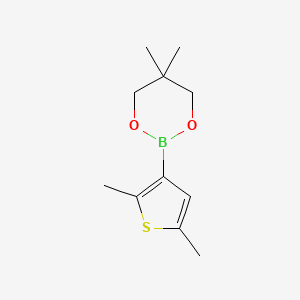
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organosulfur compound that features a thiophene ring substituted with dimethyl groups and a dioxaborinane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2,5-dimethylthiophene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-containing dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the boron moiety or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of photoactive materials and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and boron moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene: A simpler analog without the boron-containing dioxaborinane ring.
Thiophene: The parent compound with a sulfur atom in the ring.
2,5-Dimethylthiophene-3-boronic acid: A related compound with a boronic acid group instead of the dioxaborinane ring.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the thiophene ring and the dioxaborinane moiety, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H17BO2S |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
2-(2,5-dimethylthiophen-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H17BO2S/c1-8-5-10(9(2)15-8)12-13-6-11(3,4)7-14-12/h5H,6-7H2,1-4H3 |
Clave InChI |
DBAOACWEYQGISE-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(SC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
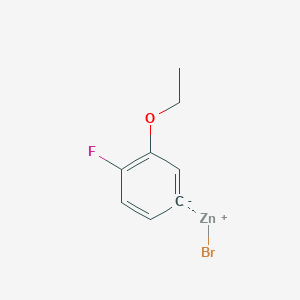
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
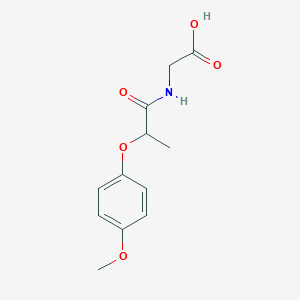

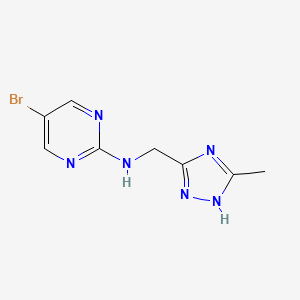
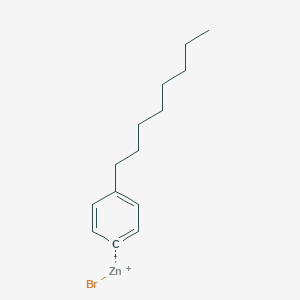
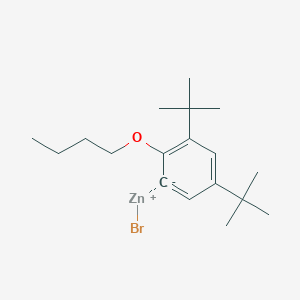
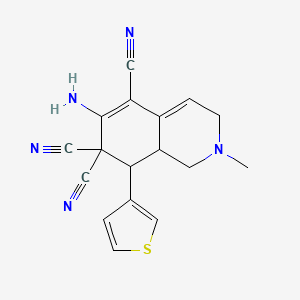

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
